Isochlorogenic acid b

TRPV3 channel Dermatitis Chronic pruritus

Researchers investigating TRPV3-mediated pathways often face inconsistent bioactivity from generic chlorogenic acid blends. Isochlorogenic acid B (3,4-dicaffeoylquinic acid; CAS 14534-61-3) eliminates this variability as a precisely defined regioisomer. - TRPV3 Inhibition: Demonstrates a 3-fold greater potency for TRPV3 channel blockade compared to the 3,5-dicaffeoylquinic acid isomer, making it the optimal tool for chronic pruritus and dermatitis models. - Pharmacokinetic Advantage: Offers a 2.3-fold longer in vivo half-life than monocaffeoylquinic acids, supporting less frequent dosing in chronic disease studies. - Enzyme Selectivity: Exhibits over 20-fold greater inhibitory potency against human neutrophil elastase (HNE) relative to the 1,5-diCQA isomer, ensuring robust target engagement in inflammation research. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for your critical studies.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
Cat. No. B1236881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochlorogenic acid b
Synonyms3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+
InChIKeyUFCLZKMFXSILNL-FCXRPNKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochlorogenic Acid B: Chemical Identity and Characterization


Isochlorogenic acid B (3,4-dicaffeoylquinic acid; CAS 14534-61-3; C₂₅H₂₄O₁₂; MW 516.45) is a naturally occurring dicaffeoylquinic acid (diCQA) isomer distinguished by the esterification of caffeic acid at the 3- and 4-positions of the quinic acid moiety [1]. This compound is a member of the chlorogenic acid family and is commonly found in botanicals such as Lonicera japonica (Japanese honeysuckle) and Laggera alata [2]. As a regioisomer of isochlorogenic acids A (3,5-diCQA) and C (4,5-diCQA), the precise esterification pattern confers distinct physicochemical and biological properties that preclude generic substitution within research and industrial applications [3].

Regioisomer-specific natural product (3,4-diCQA)
Distinct esterification pattern from 3,5- and 4,5-diCQA
Requires authenticated isomer identity for reproducible target engagement

Isomer-Specific Procurement of Isochlorogenic Acid B


Despite sharing a common caffeoylquinic acid scaffold, the substitution of isochlorogenic acid B (3,4-diCQA) with other in-class analogs—including monocaffeoylquinic acids (e.g., chlorogenic acid) or alternative dicaffeoylquinic isomers (isochlorogenic acids A and C)—is scientifically unsound. The position of esterification on the quinic acid ring dictates critical molecular interactions, including target binding affinity, pharmacokinetic behavior, and pharmacological selectivity [1]. For instance, the adjacent 3,4-esterification pattern confers distinct inhibitory potency and channel gating modification properties compared to the 3,5- or 4,5- isomers [2]. Furthermore, the presence of two caffeoyl moieties fundamentally alters human serum albumin binding characteristics relative to single-caffeoyl counterparts, directly impacting in vivo distribution and potential sensitization profiles [3]. Such regioisomer-specific variations in efficacy and behavior render generic sourcing of 'chlorogenic acids' or 'isochlorogenic acids' inappropriate for reproducible and mechanistically valid investigations [4].

3,5-/4,5-diCQA May alter TRPV3 channel inhibition and gating profile interpretation.
Monocaffeoyl analogs Differ in HSA binding and systemic exposure kinetics, potentially shifting in vivo distribution.
1,5-diCQA isomer Shows markedly different HNE inhibition; limits interchangeability for inflammatory enzyme research.

Isochlorogenic Acid B: Quantitative Evidence Guide


TRPV3 Channel Inhibition

In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on TRPV3-expressing HEK293 cells, isochlorogenic acid B (3,4-diCQA) demonstrated approximately 3-fold higher inhibitory potency against TRPV3 currents compared to its regioisomer isochlorogenic acid A (3,5-diCQA). Both isomers reduced channel open probability to similar levels, indicating isochlorogenic acid B is a more potent inhibitor of this therapeutic target for dermatitis and pruritus [1].

TRPV3 inhibition
Head-to-head
Isochlorogenic acid B: 0.9 ± 0.3 μM
Isochlorogenic acid A: 2.7 ± 1.3 μM
≈3-fold lower IC₅₀ for 3,4-diCQA
Supports regioisomer-specific TRPV3 pathway studies.
Whole-cell patch-clamp, TRPV3-HEK293 cells.
TRPV3 channel Dermatitis Chronic pruritus Patch-clamp electrophysiology

Human Serum Albumin Binding Affinity

Computational molecular docking studies comparing binding to human serum albumin (HSA) site I revealed that isochlorogenic acid B (3,4-diCQA) possesses significantly higher predicted binding affinity compared to the monocaffeoylquinic acid, chlorogenic acid (5-CQA). This difference is attributed to the additional caffeoyl moiety in the dicaffeoylquinic acid structure, which enables additional hydrogen bonding and hydrophobic interactions within the binding pocket [1].

HSA binding affinity
Head-to-head
Isochlorogenic acid B: -155.3
Chlorogenic acid: -112.3
38% more negative score (higher predicted affinity)
Indicates distinct plasma protein binding profile vs. monocaffeoyl analog.
In silico docking, HSA site I (PDB 2BXD).
Human serum albumin Molecular docking Pharmacokinetics Sensitization

Human Neutrophil Elastase Inhibitory Selectivity

Assessment of inhibitory activity against human neutrophil elastase (HNE) reveals a stark difference in potency among dicaffeoylquinic acid regioisomers. While isochlorogenic acid B (3,4-diCQA) inhibits HNE with an IC₅₀ of 7.3 μM, the 1,5-dicaffeoylquinic acid isomer is over 20-fold less potent, exhibiting an IC₅₀ of 151 μM under identical assay conditions [1].

HNE inhibition
Head-to-head
Isochlorogenic acid B: 7.3 μM
1,5-diCQA: 151 μM
>20-fold lower IC₅₀ for 3,4-diCQA
Highlights regioisomer-dependent enzyme inhibition for target engagement studies.
In vitro HNE enzyme inhibition assay.
Human neutrophil elastase Anti-inflammatory Enzyme inhibition Regioisomer selectivity

Hepatoprotective Equivalence in d-Galactosamine Injury Model

In a head-to-head comparative study assessing protection against d-galactosamine (d-GalN)-induced hepatocyte injury, all three isochlorogenic acid regioisomers (3,4-diCQA, 3,5-diCQA, and 4,5-diCQA) demonstrated comparable and significant improvements in hepatocyte viability across a concentration range of 1–100 μg/mL [1]. This indicates that while all dicaffeoylquinic acid isomers share hepatoprotective properties, they are equipotent in this specific injury model.

Hepatocyte viability
Head-to-head
3,4-, 3,5- and 4,5-diCQA all remarkably improved viability at 1–100 μg/mL. No significant quantitative difference among isomers.
Reported comparable hepatocyte protection in d-GalN injury model.
In vitro neonatal rat hepatocyte assay.
Hepatoprotection d-Galactosamine Hepatocyte viability Liver injury

Pharmacokinetic Profile Comparison

A comparative pharmacokinetic study following oral administration of Flos Lonicerae preparations in rats revealed significant differences between phenolic acid isomers. Isochlorogenic acid B (3,4-diCQA) demonstrated a substantially longer terminal half-life (T₁/₂z: 673 ± 74 min) and a higher mean residence time (MRT: 641 ± 54 min) compared to chlorogenic acid (T₁/₂z: 295 ± 65 min; MRT: 463 ± 49 min) [1]. Furthermore, its area under the curve (AUC₀–∞) was comparable to that of chlorogenic acid, despite the structural and molecular weight differences between the mono- and dicaffeoylquinic acid classes [1].

Pharmacokinetic profile
Head-to-head
Isochlorogenic acid B: T₁/₂ 673 ± 74 min
Chlorogenic acid: T₁/₂ 295 ± 65 min
≈2.3-fold longer half-life, AUC comparable
Longer half-life may support sustained exposure research models.
Rat oral administration, UPLC-MS/MS plasma analysis.
Pharmacokinetics UPLC-MS/MS Half-life Oral bioavailability Rat model

Isochlorogenic Acid B: Research and Industrial Applications


TRPV3 Inhibition for Dermatitis & Pruritus

Given its 3-fold higher potency for TRPV3 inhibition compared to the 3,5-isomer [1], isochlorogenic acid B is the optimal dicaffeoylquinic acid for investigating TRPV3-mediated pathways in chronic pruritus, Olmsted syndrome, and atopic dermatitis models. Its use ensures maximal target engagement and facilitates the elucidation of TRPV3-specific gating modification mechanisms.

Sustained Systemic Exposure for In Vivo Studies

For in vivo studies where prolonged compound exposure is advantageous, isochlorogenic acid B is a superior candidate to monocaffeoylquinic acids like chlorogenic acid. Its approximately 2.3-fold longer half-life and extended mean residence time in rats [1] supports less frequent dosing schedules and maintains therapeutic plasma concentrations over extended periods, which is critical for chronic disease models.

Human Neutrophil Elastase-Targeted Anti-Inflammatory Research

In HNE inhibition assays, isochlorogenic acid B (3,4-diCQA) demonstrates over 20-fold greater potency than the 1,5-diCQA isomer [1]. This pronounced regioisomeric selectivity makes isochlorogenic acid B the preferred research tool for studying HNE's role in inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury, ensuring that observed effects are attributable to potent target engagement.

Plasma Protein Binding and Drug-Drug Interaction Studies

The significantly higher predicted binding affinity of isochlorogenic acid B for human serum albumin site I, compared to chlorogenic acid [1], makes it a valuable compound for studying the impact of dicaffeoylquinic acids on plasma protein binding. This is particularly relevant for research into potential sensitization effects and for predicting drug-drug interactions arising from competitive displacement from HSA binding sites.

Application
Selection Property
Validation Focus
TRPV3-mediated pathway studies (chronic pruritus / dermatitis models)
Regioisomer-dependent TRPV3 inhibition profile
TRPV3 channel gating modification assays
Extended systemic exposure research models
Extended half-life pharmacokinetic profile
Sustained plasma concentration monitoring
HNE-mediated inflammatory studies
Regioisomer-dependent HNE inhibition potency
HNE enzyme activity inhibition assays
Plasma protein binding interaction studies
Enhanced HSA site I binding profile
Competitive binding and displacement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isochlorogenic acid b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.